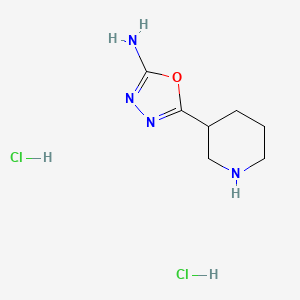

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-3-yl-1,3,4-oxadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H2,8,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIQOHBKKNPDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(O2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955515-13-5 | |

| Record name | 5-(piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with hydrazine derivatives, followed by cyclization with carbonyl compounds to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to streamline the synthesis process . These methods ensure the scalability and reproducibility required for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified pharmacological properties .

Scientific Research Applications

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antidiabetic and anticancer properties

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which helps in reducing food intake and improving glucose metabolism . The compound may also inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride (CID 39870677) :

- Shares the oxadiazole-amine core but substitutes the piperidin-3-yl group with a piperidin-4-yl moiety. This positional isomerism may alter binding interactions due to spatial differences in the nitrogen atom orientation within the piperidine ring .

- Molecular formula: C₇H₁₂N₄O·2HCl (identical to the target compound).

- CCS values for [M+H]⁺ and [M+Na]⁺ are comparable, suggesting similar physicochemical behavior .

- 5-(Piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride: Replaces piperidine with a piperazine ring, introducing an additional nitrogen atom. Limited data on biological activity, but piperazine derivatives are often explored for CNS-targeting applications due to enhanced blood-brain barrier permeability .

Aryl-Substituted 1,3,4-Oxadiazole Derivatives

- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b): Exhibits antiproliferative activity against NCI cancer cell lines (mean growth percent 45.20) .

5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3) :

Thiol- and Thione-Substituted Oxadiazoles

- 5-(1-(4-Chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol :

Antiproliferative Activity

- Aryl-substituted oxadiazoles (e.g., 4b, 4c) show potent antiproliferative effects, with mean growth inhibition as low as 45.20% .

- Piperidine-substituted compounds (e.g., the target) lack direct data but may exhibit CNS activity due to structural similarities to piperidine-based CNS depressants .

Antimicrobial and Enzyme Inhibition

- Thiol-oxadiazoles demonstrate broad-spectrum antimicrobial activity, while Schiff base derivatives show lipoxygenase inhibition (IC₅₀ values in µM range) .

- The target compound’s amine group could mimic these interactions, but its dihydrochloride form may limit membrane permeability compared to neutral thiol derivatives .

Molecular Docking and Mechanistic Insights

- N-(4-Fluorophenyl)-5-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine (10d) :

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 168.20 g/mol

CAS Number : 1368407-43-5

The compound features a piperidine ring and an oxadiazole moiety, which are known for their roles in various pharmacological activities. The oxadiazole ring is particularly noted for its bioisosteric properties, allowing it to mimic other functional groups in biological systems, which enhances its potential as a drug candidate .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies have shown that derivatives of oxadiazole exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : It has been reported that compounds containing the oxadiazole structure can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

- Anticancer Activity : The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, indicating its ability to interfere with cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with significant reductions in bacterial growth observed within 8 hours of exposure .

- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of oxadiazole derivatives on cancer cell lines (HeLa and CaCo-2), the compound exhibited notable cytotoxicity with IC values suggesting it could serve as a lead compound for further development in cancer therapies .

- Enzyme Activity Studies : Research focusing on enzyme inhibition demonstrated that the compound effectively inhibited AChE activity in vitro, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the recommended safety protocols for handling 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride in laboratory settings?

- Methodological Answer : Adopt standard safety measures for organic salts, including:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during weighing or synthesis to avoid inhalation .

- Emergency Procedures : For skin/eye contact, rinse immediately with water (15+ minutes). For ingestion, seek medical attention and provide Safety Data Sheet (SDS) information .

- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer :

- Synthesis : Adapt protocols for analogous oxadiazole derivatives. For example:

Condense piperidine-3-carboxylic acid with thiosemicarbazide under acidic conditions.

Cyclize the intermediate using POCl₃ or H₂SO₃ to form the oxadiazole ring .

- Characterization :

- Purity : Validate via HPLC (C18 column, ammonium acetate buffer pH 6.5 ).

- Structural Confirmation : Use NMR (¹H/¹³C), FT-IR (amide/amine peaks), and HRMS .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) .

- Thermal Analysis : TGA/DSC to assess hygroscopicity and decomposition points.

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., 2HCl counterion) .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Monitoring : Track degradation products via HPLC-MS and quantify using validated calibration curves .

- pH Stability : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .

Q. What are the key structural features influencing the compound’s reactivity in biological assays?

- Methodological Answer :

- Oxadiazole Core : Enhances metabolic stability and hydrogen-bonding capacity.

- Piperidine Moiety : Modulates lipophilicity and membrane permeability.

- Dihydrochloride Salt : Improves aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states.

- Condition Screening : Apply cheminformatics tools to predict solvent/reagent compatibility and reduce trial-and-error experimentation .

- Machine Learning : Train models on oxadiazole synthesis datasets to predict yields and side products .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, pH, serum content) for variability.

- Metabolite Profiling : Identify if the dihydrochloride form dissociates into freebase in certain media.

- Orthogonal Assays : Validate activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer :

- Nanofiltration : Use ceramic membranes (MWCO 200–500 Da) to remove unreacted precursors.

- Electrodialysis : Separate ionic impurities (e.g., excess HCl) under controlled voltage .

- Scale-Up Considerations : Optimize transmembrane pressure and flow rates using computational fluid dynamics (CFD) models .

Q. What experimental and computational approaches validate the compound’s target engagement in neurological studies?

- Methodological Answer :

Q. How do researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solvent Parameterization : Refine COSMO-RS models with experimental solubility data in DMSO/water mixtures.

- Salt Form Screening : Test alternative counterions (e.g., besylate, tosylate) to improve solubility .

- Crystallography : Analyze crystal packing via XRD to identify hydration-driven solubility changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.